molecular formula C11H8N2O2 B1272427 4-(Pyrimidin-2-yloxy)benzaldehyde CAS No. 433920-92-4

4-(Pyrimidin-2-yloxy)benzaldehyde

Cat. No. B1272427
CAS RN: 433920-92-4
M. Wt: 200.19 g/mol
InChI Key: CGSRJSIAGKSMHU-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-yloxy)benzaldehyde (4-POBA) is an aromatic aldehyde with potential applications in synthesis and research. It is a versatile compound that can be used in a variety of contexts, including synthesis of pharmaceuticals, as a research tool, and as a drug target.

Scientific Research Applications

Herbicidal Activity

  • Synthesis of Herbicidal Compounds : A series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, involving 2-(4,6-Dimethoxy-pyrimidin-2-yloxy)-benzaldehyde as a precursor, were synthesized and tested for their herbicidal activity against Brassica campestris L. and Echinochloa crus-galli. Some compounds showed moderate to good selective herbicidal activity (Liu & Shi, 2014).

Antiparasitic Activity

  • Development of Antiparasitic Agents : Synthesis of 4-[2-(1,3-Dimethyl-5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)vinyl]benzaldehyde and its functionalization led to the creation of azomethines with antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Azas et al., 2003).

Synthesis of Novel Compounds

  • Synthesis of Pyrido[2,3-d]pyrimidine Derivatives : Novel 5‐aryl‐6‐cyano‐3H,8H‐pyrido[2,3‐d]pyrimidine‐4,7‐diones were synthesized using 6-amino-4-pyrimidinones and 4-substituted benzaldehyde, including 4-(Pyrimidin-2-yloxy)benzaldehyde, demonstrating the compound's utility in creating new chemical entities (Quiroga et al., 1999).

Anticancer Drug Synthesis

  • Intermediate in Anticancer Drugs : this compound derivatives are used as intermediates in the synthesis of small molecule anticancer drugs. This highlights its role in medicinal chemistry and drug development (Zhang et al., 2018).

Aldose Reductase Inhibitors

  • Development of Aldose Reductase Inhibitors : Pyrido[1,2-a]pyrimidin-4-one derivatives, involving compounds related to this compound, were tested and found effective as aldose reductase inhibitors. These compounds also displayed significant antioxidant properties (La Motta et al., 2007).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-pyrimidin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-8-9-2-4-10(5-3-9)15-11-12-6-1-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSRJSIAGKSMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377018
Record name 4-(Pyrimidin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808658
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

433920-92-4
Record name 4-(Pyrimidin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (60% in oil, 1.44 g, 36.00 mmol) was added to a 0° C. solution of 4-hydroxybenzaldehyde (4.40 g, 36.03 mmol) in DMF (16 mL). After stirring for 20 min at 0° C., the mixture was allowed to warm to RT and a solution of 2-chloropyrimidine (4.12 g, 35.97 mmol) in DMF (8 mL) was added. The resulting mixture was heated to 100° C. for 18 h. The solvent was evaporated, the residue was dissolved in ethyl acetate, washed with water and brine, dried (MgSO4), and concentrated to provide 6.20 g (86%) of the title compound. MS 201 (M+H)+.
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1.44 g
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4.4 g
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16 mL
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4.12 g
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8 mL
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Yield
86%

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